molecular formula C19H17BrN4O3 B2380929 3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2380194-40-9

3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2380929
CAS No.: 2380194-40-9
M. Wt: 429.274
InChI Key: HZJQGVKCBFTFGA-UHFFFAOYSA-N
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Description

3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the quinazolinone intermediate with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: Used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: Employed in the development of chemical probes to investigate protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
  • 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

Uniqueness

3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific quinazolinone core structure combined with the bromopyridinyl and pyrrolidine moieties. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-15-9-21-7-5-17(15)27-13-6-8-23(10-13)18(25)11-24-12-22-16-4-2-1-3-14(16)19(24)26/h1-5,7,9,12-13H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJQGVKCBFTFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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